Ropivacaine hydrochloride monohydrate Ropivacaine hydrochloride monohydrate Ropivacaine Hydrochloride is the hydrochloride salt of ropivacaine, a local anesthetic of the amide type with analgesic activity. Ropivacaine binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions and resulting in a stabilization of the neuronal membrane and inhibition of depolarization; nerve impulse generation and propagation are blocked, resulting in a reversible loss of sensation.
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
Brand Name: Vulcanchem
CAS No.: 132112-35-7
VCID: VC20771654
InChI: InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
SMILES: CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Molecular Formula: C17H29ClN2O2
Molecular Weight: 328.9 g/mol

Ropivacaine hydrochloride monohydrate

CAS No.: 132112-35-7

Cat. No.: VC20771654

Molecular Formula: C17H29ClN2O2

Molecular Weight: 328.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Ropivacaine hydrochloride monohydrate - 132112-35-7

Specification

Description Ropivacaine Hydrochloride is the hydrochloride salt of ropivacaine, a local anesthetic of the amide type with analgesic activity. Ropivacaine binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions and resulting in a stabilization of the neuronal membrane and inhibition of depolarization; nerve impulse generation and propagation are blocked, resulting in a reversible loss of sensation.
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
CAS No. 132112-35-7
Molecular Formula C17H29ClN2O2
Molecular Weight 328.9 g/mol
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride
Standard InChI InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
Standard InChI Key VSHFRHVKMYGBJL-CKUXDGONSA-N
Isomeric SMILES CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl
SMILES CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Canonical SMILES CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Appearance Solid powder

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